![molecular formula C7H7NO3 B13838721 4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
4-Aminobenzo[d][1,3]dioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzo[d][1,3]dioxol-5-ol is an organic compound with a unique structure that includes a benzodioxole ring fused with an aminophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzo[d][1,3]dioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a palladium-catalyzed arylation reaction.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form amide or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Amide or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzo[d][1,3]dioxol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Aminobenzo[d][1,3]dioxol-5-ol involves its interaction with cellular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylbenzo[d][1,3]dioxole: Similar structure but lacks the amino group.
Benzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness
4-Aminobenzo[d][1,3]dioxol-5-ol is unique due to its combination of a benzodioxole ring with an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-amino-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H7NO3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2,9H,3,8H2 |
InChI-Schlüssel |
YNQUBNHMZKSGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


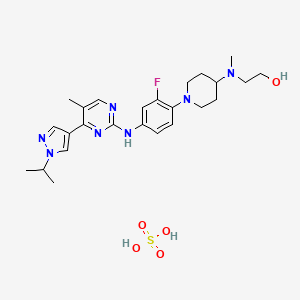
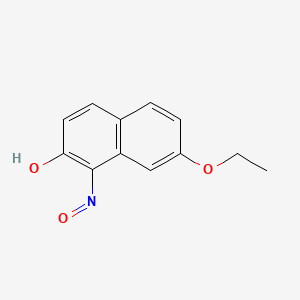
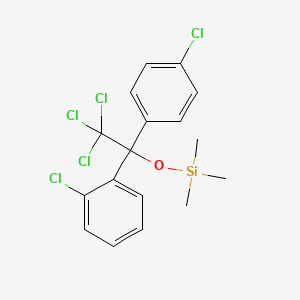


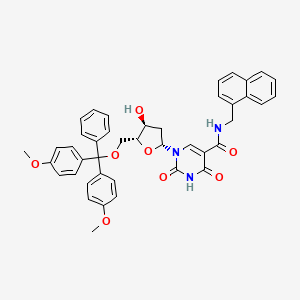
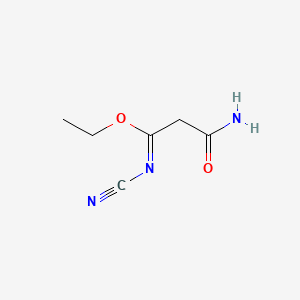

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

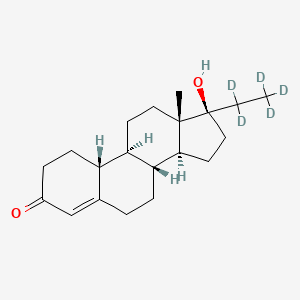

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
